molecular formula C20H27N3O4S B12597680 Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-

Cat. No.: B12597680
M. Wt: 405.5 g/mol
InChI Key: QYKHEEYKJOPECJ-UHFFFAOYSA-N
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Description

Formal Charge Analysis

The molecule is electrically neutral , with formal charges localized within specific functional groups:

  • Acetamide group : The carbonyl oxygen (O) carries a formal charge of -1 , balanced by the adjacent nitrogen (N) in the amide bond, which holds a +1 charge due to electron withdrawal by the carbonyl group.
  • Benzoxazolylthio group : The sulfur atom (S) in the thioether linkage exhibits a formal charge of 0 , as it forms two single bonds (to the benzoxazole ring and acetamide’s methylene group) and retains two lone pairs.
  • Cyclohexylamino group : The secondary amine nitrogen (N) remains neutral due to its bonding configuration with the cyclohexyl and carbonyl groups.
  • Methoxyethyl group : The ether oxygen (O) holds a formal charge of 0 , consistent with its role in a neutral alkoxy substituent.
Atom/Group Formal Charge Role in Structure
Amide Nitrogen +1 Electron-deficient due to resonance with carbonyl
Carbonyl Oxygen -1 Electron-rich from double bond
Thioether Sulfur 0 Neutral bridging atom
Ether Oxygen 0 Neutral alkoxy substituent

This charge distribution ensures overall molecular stability, with resonance and inductive effects balancing localized charges. The absence of net charge enhances the compound’s solubility in polar organic solvents, a property critical for its handling in synthetic applications.

Properties

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-(2-methoxyethyl)amino]-N-cyclohexylacetamide

InChI

InChI=1S/C20H27N3O4S/c1-26-12-11-23(13-18(24)21-15-7-3-2-4-8-15)19(25)14-28-20-22-16-9-5-6-10-17(16)27-20/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3,(H,21,24)

InChI Key

QYKHEEYKJOPECJ-UHFFFAOYSA-N

Canonical SMILES

COCCN(CC(=O)NC1CCCCC1)C(=O)CSC2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Common Synthetic Route

  • Formation of Benzoxazole Moiety

    • The initial step often involves the synthesis of the benzoxazole ring, which can be achieved through the condensation of o-aminophenol with a suitable carbonyl compound in the presence of an acid catalyst.
  • Thioether Formation

    • The benzoxazole derivative is then reacted with a thiol compound to introduce the thioether linkage, which is critical for the compound's reactivity and biological activity.
  • Cyclohexylamine Introduction

    • The cyclohexylamine moiety is introduced via nucleophilic substitution reactions, where cyclohexylamine reacts with an appropriate electrophile that has been attached to the benzoxazole structure.
  • Acetamide Formation

    • The acetamide functional group is formed by reacting the intermediate with acetic anhydride or acetyl chloride under controlled conditions, ensuring that the desired substitution occurs without side reactions.
  • Final Modifications

    • The final step involves adding the methoxyethyl group, which can be achieved through alkylation reactions using methoxyethyl halides in the presence of a base to facilitate the nucleophilic attack.

Optimizing Reaction Conditions

Optimizing various reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity. Common solvents used in these reactions include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can enhance solubility and reactivity.

The overall yield of Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)- can vary significantly depending on the efficiency of each synthetic step and the optimization of reaction conditions. Typical yields range from 50% to 80%, with purity levels assessed through techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

To better understand the uniqueness of Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-, it is beneficial to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features Unique Aspects
Acetamide, 2-(benzothiazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl] C23H24FN3O3S Contains benzothiazole Variation in sulfur-containing heterocycle
Acetamide, N-[4-fluorophenyl]-N-[2-(cyclohexylamino)-2-oxoethyl] C23H24FN3O3S Lacks benzoxazole structure Simpler structure without thioether
Acetamide, 2-(4-methylphenyl)methyl-N-[2-(cyclohexylamino)-2-oxoethyl] C25H29N3O3S Contains methylphenyl Different substituent on nitrogen

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmacological Properties

The compound has been investigated for several pharmacological activities:

  • Anticancer Activity : Studies indicate that acetamide derivatives exhibit significant anticancer properties. For instance, certain synthesized derivatives have shown efficacy against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Activity : Research has demonstrated that acetamide derivatives possess antibacterial and antifungal activities. Compounds have been tested against various Gram-positive and Gram-negative bacteria, showing promising results as effective inhibitors .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation, making them potential candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity Assessment

A study conducted by Ahmed et al. (2018) synthesized a series of acetamide derivatives and evaluated their anticancer activity using MTT assays. The results indicated that specific modifications on the benzoxazole moiety significantly enhanced cytotoxic effects against cancer cell lines, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Antimicrobial Screening

In another investigation, Nafeesa et al. (2017) focused on synthesizing acetamide derivatives and assessed their antimicrobial properties against various bacterial strains. The study found that certain compounds exhibited potent antibacterial activity, particularly against resistant strains, highlighting their potential as new antimicrobial agents .

Potential Therapeutic Uses

Given their diverse biological activities, compounds like Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)- could be explored for:

  • Cancer Therapy : Due to their anticancer properties, these compounds may serve as lead compounds in developing novel chemotherapeutic agents.
  • Infection Control : With demonstrated antimicrobial efficacy, they could be developed into new treatments for bacterial infections, especially in an era of increasing antibiotic resistance.
  • Anti-inflammatory Drugs : Their potential to mitigate inflammation opens avenues for treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and altering cellular pathways. This interaction can lead to changes in cellular functions and therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Benzoxazole/Benzothiazole Moieties
Compound Name (CAS/Reference) Key Structural Features Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound (606098-40-2) 2-Benzoxazolylthio, cyclohexylamino-2-oxoethyl, 2-methoxyethyl ~455.54* Not explicitly reported
2-(Benzothiazolylthio)acetohydrazide (3a) Benzothiazolylthio, indolin-2-one substituent ~350–400† Anti-inflammatory, antibacterial
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide (663169-01-5) Benzothiazole sulfone, 2-ethylphenyl ~350.41 Enhanced solubility due to sulfone group
N-cyclohexyl-2-(3-fluorophenyl)acetamide (AGI5198) Cyclohexyl, fluorophenyl, imidazole ~480.52 Potential kinase inhibition (IDH1 mutants)

Key Observations :

  • Heterocycle Effects : The benzoxazole group in the target compound (vs. benzothiazole in others) replaces sulfur with oxygen, reducing lipophilicity and altering electronic properties. This may influence binding to hydrophobic pockets or enzymatic active sites .
  • Biological Activity Trends : Benzothiazole derivatives (e.g., ) exhibit anti-inflammatory and antibacterial activities, suggesting the target compound’s benzoxazole analogue might share similar mechanisms, though direct evidence is lacking.
Physicochemical Properties
  • Melting Points : Benzothiazole derivatives (e.g., ) typically exhibit higher melting points (150–200°C) due to sulfone groups, whereas the target compound’s benzoxazole and methoxyethyl groups may lower its melting point (estimated 100–150°C) .
  • Solubility : The methoxyethyl group in the target compound enhances water solubility compared to purely aromatic analogues (e.g., ).

Biological Activity

Acetamide derivatives have garnered attention in pharmacological research due to their diverse biological activities. The specific compound Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)- is of particular interest for its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

  • IUPAC Name : Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-
  • CAS Number : 606098-50-4
  • Molecular Formula : C23H24N3O3S
  • Molecular Weight : 441.52 g/mol

The biological activity of this acetamide derivative can be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that acetamide derivatives exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. The presence of specific functional groups enhances their efficacy against various pathogens .
  • Antioxidant Properties : Acetamides are noted for their antioxidant capabilities, which may contribute to their therapeutic effects in oxidative stress-related conditions .
  • Anti-inflammatory Effects : Studies have shown that acetamide derivatives can modulate inflammatory pathways, potentially offering relief in conditions characterized by chronic inflammation .
  • CNS Activity : Some derivatives have demonstrated central nervous system (CNS) activity, suggesting potential applications in treating neurological disorders .

Antimicrobial Efficacy

A study conducted on a series of acetamide derivatives, including the compound , revealed moderate to potent activity against several bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the benzoxazole moiety significantly influenced antimicrobial potency. For instance, compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating substituents .

Antioxidant and Anti-inflammatory Properties

In vitro assays demonstrated that the compound exhibited notable antioxidant activity, as evidenced by its ability to scavenge free radicals and reduce oxidative stress markers in cellular models. Additionally, the compound showed promise in reducing pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages .

CNS Activity Assessment

Behavioral studies using rodent models indicated that certain acetamide derivatives could exert anxiolytic effects. The mechanism appears to involve modulation of GABAergic transmission, although further studies are required to elucidate the precise pathways involved .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate activity against Gram-positive bacteria
AntioxidantSignificant free radical scavenging ability
Anti-inflammatoryReduced cytokine levels in LPS-stimulated cells
CNS ActivityAnxiolytic effects in rodent models

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